molecular formula C20H21ClFN7 B4749868 N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B4749868
M. Wt: 413.9 g/mol
InChI Key: UYCWCHROMJZKPY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with chlorophenyl and fluorophenyl groups, as well as a piperazine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate aminesThe piperazine moiety is then introduced via a coupling reaction with the triazine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing waste and ensuring the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: In biological research, N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

2-N-(4-chlorophenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN7/c21-14-1-5-16(6-2-14)24-20-26-18(25-19(23)27-20)13-28-9-11-29(12-10-28)17-7-3-15(22)4-8-17/h1-8H,9-13H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCWCHROMJZKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 2
N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 4
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N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

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